2-[2-(Dimethylamino)ethoxy]ethanol

Catalog No.
S561445
CAS No.
1704-62-7
M.F
C6H15NO2
M. Wt
133.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(Dimethylamino)ethoxy]ethanol

CAS Number

1704-62-7

Product Name

2-[2-(Dimethylamino)ethoxy]ethanol

IUPAC Name

2-[2-(dimethylamino)ethoxy]ethanol

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

InChI

InChI=1S/C6H15NO2/c1-7(2)3-5-9-6-4-8/h8H,3-6H2,1-2H3

InChI Key

YSAANLSYLSUVHB-UHFFFAOYSA-N

SMILES

CN(C)CCOCCO

Synonyms

2-(2-dimethylaminoethoxy)ethanol

Canonical SMILES

CN(C)CCOCCO

Synthesis:

2-[2-(Dimethylamino)ethoxy]ethanol, also known as dimethylaminoethoxyethanol (DMAEE), can be synthesized through various methods. One common method involves the reaction of 2-chloroethanol with dimethylaminoethoxyethanol, a process documented in scientific literature []. This reaction yields DMAEE in good yield and purity, making it a suitable method for research purposes.

Applications in Organic Chemistry Research:

DMAEE finds application in organic chemistry research due to its unique combination of functional groups:

  • Tertiary amine: This group allows DMAEE to act as a weak base, facilitating various reactions like deprotonation or nucleophilic substitution.
  • Ether: The ether linkage provides good solubility in organic solvents and contributes to its overall flexibility in molecular design.
  • Hydroxyl group: The hydroxyl group can participate in hydrogen bonding and further expands its potential for diverse reactions.

Researchers have utilized DMAEE in:

  • Synthesis of new compounds: Due to its reactivity, DMAEE serves as a building block in the synthesis of various organic molecules with desired properties [].
  • Catalysis: DMAEE can act as a catalyst for specific reactions, particularly those involving nucleophilic substitutions or deprotonations [].
  • Study of reaction mechanisms: DMAEE's well-defined structure and reactivity make it a valuable tool for researchers to investigate reaction mechanisms and optimize reaction conditions [].

Potential Applications in Other Research Fields:

While primarily used in organic chemistry research, ongoing investigations explore DMAEE's potential applications in other fields:

  • Material science: DMAEE's ability to form hydrogen bonds and its solubility in various solvents make it a candidate for the development of new materials with specific functionalities [].
  • Biomedical research: Preliminary studies suggest potential applications of DMAEE derivatives in drug delivery systems and gene therapy due to their ability to interact with biological molecules.

2-[2-(Dimethylamino)ethoxy]ethanol, also known as dimethylaminoethoxyethanol, is an organic compound with the molecular formula C₆H₁₅NO₂ and a molecular weight of approximately 133.19 g/mol. It appears as a colorless to light yellow liquid at room temperature and is characterized by its polyfunctional nature, containing a tertiary amine, ether, and hydroxyl groups. This compound acts as a weak base, similar to other organic amines, and has gained attention for its diverse applications in various industries .

  • Nucleophilic Substitution: The dimethylamino group can act as a nucleophile in reactions with electrophiles.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Ether Formation: It can react with alkyl halides to form ethers through nucleophilic substitution.
  • Deprotonation: As a weak base, it can accept protons in acidic environments, forming protonated species.

These reactions are significant for synthesizing derivatives that may enhance its functional properties in applications .

2-[2-(Dimethylamino)ethoxy]ethanol exhibits notable biological activity. Research indicates that it possesses irritant properties, particularly to skin and eyes. In studies involving animal models, it has been shown to cause severe irritation and necrosis upon contact with skin . Additionally, its weakly basic nature allows it to interact with biological systems, potentially affecting cellular processes and enzyme activities.

The most common synthesis method for 2-[2-(Dimethylamino)ethoxy]ethanol involves the reaction of dimethylamine with ethylene oxide. This process typically requires careful control of reaction conditions to optimize yield and purity. Other methods may include variations that produce streams rich in the compound, which are then purified through distillation or chromatography techniques .

This compound is utilized in various applications across different sectors:

  • Surfactants: It is extensively used in the formulation of cationic surfactants, which are effective as corrosion inhibitors and biocides, especially in oilfield applications against sulfate-reducing microorganisms .
  • Catalysts: It serves as a catalyst in polyurethane synthesis and other polymerization processes.
  • Industrial Uses: It finds applications as an intermediate in the production of plastics, adhesives, clays, and propellants .
  • Environmental

Interaction studies of 2-[2-(Dimethylamino)ethoxy]ethanol have primarily focused on its toxicity profile and potential effects on biological systems. Its irritant nature necessitates safety precautions during handling. Research indicates that exposure can lead to significant skin irritation and eye damage, emphasizing the need for protective measures when using this compound . Further studies are required to explore its interactions at the molecular level within biological systems.

Several compounds share structural similarities with 2-[2-(Dimethylamino)ethoxy]ethanol. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
2-(Dimethylamino)ethanolC₄H₁₁N OSimpler structure; used as a solvent and reagent
Ethylene glycol monoethyl etherC₄H₁₀O₂Used primarily as an industrial solvent
N,N-Dimethylamino ethanolC₅H₁₃N OExhibits stronger basicity compared to dimethylaminoethoxyethanol

Uniqueness of 2-[2-(Dimethylamino)ethoxy]ethanol: This compound stands out due to its combination of amine, ether, and hydroxyl functionalities, which allows for versatile applications not only in industrial chemistry but also in environmental science. Its specific role as a surfactant and biocide further distinguishes it from other similar compounds that may not possess these dual functionalities.

Physical Description

Liquid

XLogP3

-0.6

UNII

C3YTX3O172

GHS Hazard Statements

Aggregated GHS information provided by 250 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (68.4%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (84.4%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.4%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1704-62-7

Wikipedia

2-(2-(dimethylamino)ethoxy)ethanol

General Manufacturing Information

Construction
Plastic material and resin manufacturing
Ethanol, 2-[2-(dimethylamino)ethoxy]-: ACTIVE

Dates

Last modified: 08-15-2023

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